molecular formula C18H21N3O B2496208 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide CAS No. 2097915-43-8

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide

Cat. No.: B2496208
CAS No.: 2097915-43-8
M. Wt: 295.386
InChI Key: GKTJRTZUPXEXGR-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide is a complex organic compound with a unique structure that combines a cyclopropylpyridine moiety with a dimethylaminobenzamide group

Preparation Methods

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide typically involves multiple steps, including the formation of the cyclopropylpyridine and dimethylaminobenzamide intermediates, followed by their coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.

    Cyclopropylpyridine derivatives: These compounds share the cyclopropylpyridine moiety and may have similar reactivity and applications.

    Dimethylaminobenzamide derivatives: These compounds contain the dimethylaminobenzamide group and can be used in similar research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-21(2)16-5-3-4-15(10-16)18(22)20-12-13-6-9-17(19-11-13)14-7-8-14/h3-6,9-11,14H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJRTZUPXEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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